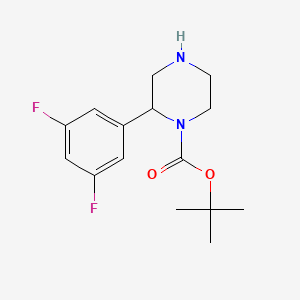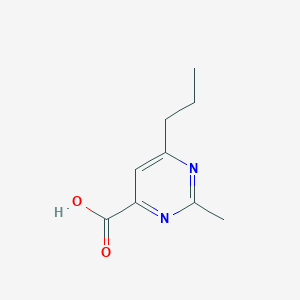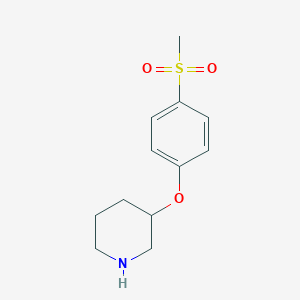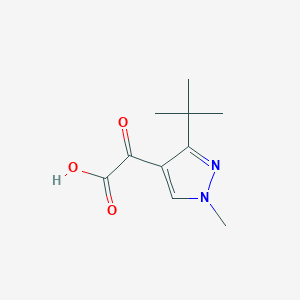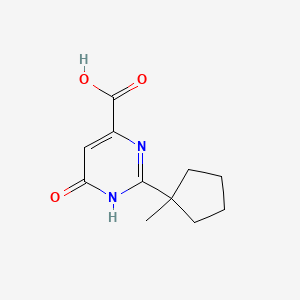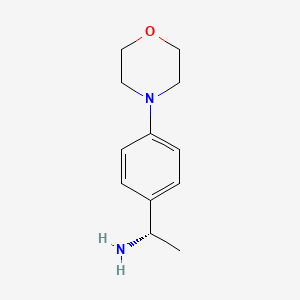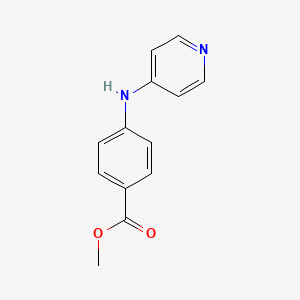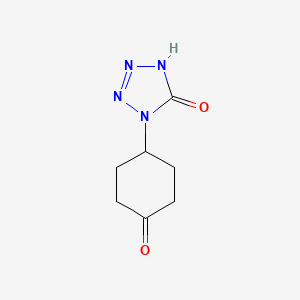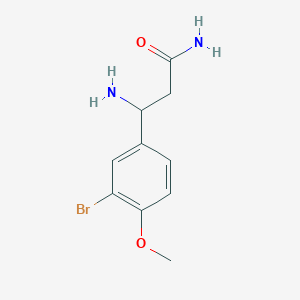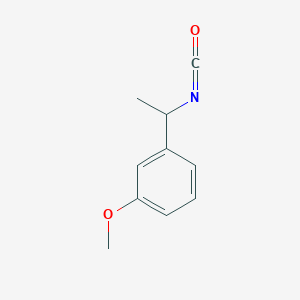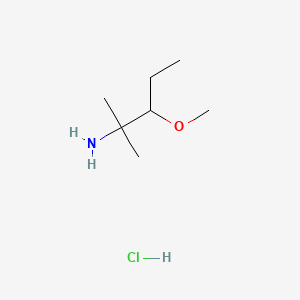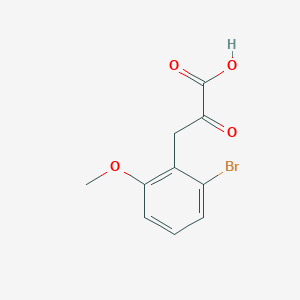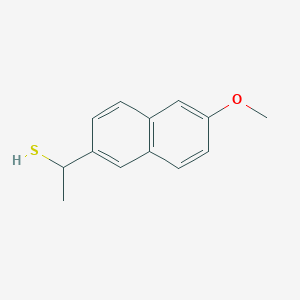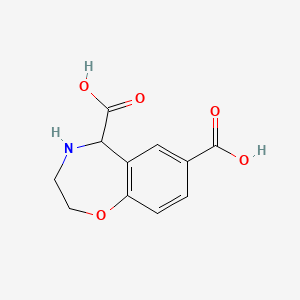
(4-Trifluoromethoxyphenyl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Trifluoromethoxy)phenyl]methanesulfonyl fluoride is an organosulfur compound with the molecular formula C8H6F4O3S It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride typically involves the reaction of 4-(trifluoromethoxy)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-(trifluoromethoxy)phenol+methanesulfonyl chloride→[4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethoxy)phenyl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to form the corresponding methoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include methoxy derivatives and partially reduced aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme inhibition and protein modification. The sulfonyl fluoride group can react with serine residues in enzymes, leading to irreversible inhibition. This property is exploited in the design of enzyme inhibitors for research and therapeutic purposes.
Medicine
In medicine, [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, threonine, or cysteine in the active sites of enzymes. This reaction leads to the formation of a stable covalent bond, resulting in irreversible inhibition of the enzyme’s activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl fluoride: Similar in structure but lacks the phenyl ring.
Methanesulfonyl fluoride: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but has a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
[4-(Trifluoromethoxy)phenyl]methanesulfonyl fluoride is unique due to the presence of both the trifluoromethoxy group and the sulfonyl fluoride group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H6F4O3S |
|---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2 |
InChI Key |
WMBWYQSUXYHXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


